
Fast red TR salt hemi(zinc chloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast red TR salt hemi(zinc chloride) is synthesized through a diazotization reaction. The process involves the reaction of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction is typically carried out at low temperatures to stabilize the diazonium compound .
Industrial Production Methods
In industrial settings, the production of Fast red TR salt hemi(zinc chloride) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fast red TR salt hemi(zinc chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline).
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Major Products Formed
Scientific Research Applications
Fast red TR salt hemi(zinc chloride) has a wide range of applications in scientific research:
Mechanism of Action
Fast red TR salt hemi(zinc chloride) exerts its effects through its diazonium group, which can undergo various chemical reactions. In immunohistochemical applications, it acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the diazonium compound, resulting in the formation of a colored product that can be visualized under a microscope . This reaction is highly specific and allows for the precise detection of target proteins in biological samples .
Comparison with Similar Compounds
Similar Compounds
- Fast red TR salt 1,5-naphthalenedisulfonate salt
- Fast red violet LB salt
- Fast blue BB salt hemi(zinc chloride) salt
- Fast red RC salt
Uniqueness
Fast red TR salt hemi(zinc chloride) is unique due to its specific diazonium structure, which allows it to undergo a wide range of chemical reactions. Its ability to act as a chromogenic substrate for alkaline phosphatase makes it particularly valuable in immunohistochemical applications . Additionally, its red color and stability under various conditions make it a preferred choice for staining and diagnostic assays .
Biological Activity
Fast Red TR Salt hemi(zinc chloride) is a diazonium dye primarily used as a chromogenic substrate in various biological applications, particularly in histology and immunohistochemistry. This compound is recognized for its ability to stain specific enzymes, such as alkaline phosphatase and tartrate-resistant acid phosphatase (TRACP), making it valuable in the study of cellular and tissue structures.
- Chemical Formula : C7H6Cl2N2·½ZnCl2
- Molecular Weight : 257.18 g/mol
- CAS Number : 89453-69-0
- Appearance : Typically appears as a reddish powder.
Biological Activity
The biological activity of Fast Red TR Salt hemi(zinc chloride) can be categorized into several key areas:
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Enzyme Staining :
- Fast Red TR is widely used in histological staining protocols to visualize alkaline phosphatase activity, aiding in the identification of various cell types and their functional states within tissues .
- It has been shown to effectively stain TRACP, which is crucial for studying osteoclast activity and bone resorption processes .
-
Toxicological Implications :
- The compound is classified as a hazardous substance according to OSHA regulations, with potential effects including irritation to the gastrointestinal tract and skin upon exposure .
- In aquatic environments, zinc compounds can be toxic to aquatic life, with concentrations exceeding 0.1 ppm being detrimental to fish . The bioconcentration factor for zinc varies widely among species, indicating potential ecological risks associated with its use.
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Bioconcentration and Mobility :
- Fast Red TR Salt hemi(zinc chloride) exhibits moderate bioconcentration in aquatic organisms, particularly crustaceans and bivalves, while showing negligible accumulation in plants .
- Zinc's mobility in soil and water systems is influenced by environmental factors such as pH, salinity, and the presence of complexing ligands, which can affect its bioavailability and toxicity .
Case Study 1: Histological Applications
A study conducted on the use of Fast Red TR for staining TRACP in osteoclasts demonstrated its effectiveness in identifying active bone resorption sites in mouse models. The results indicated a significant correlation between the intensity of staining and the number of active osteoclasts present, validating its application in bone research.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of zinc from Fast Red TR applications found that elevated concentrations could lead to bioaccumulation in aquatic organisms. The study highlighted the need for careful monitoring of zinc levels in ecosystems where this compound is utilized extensively.
Research Findings
Properties
IUPAC Name |
4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIVFDKBXXMYRL-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N4Zn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.